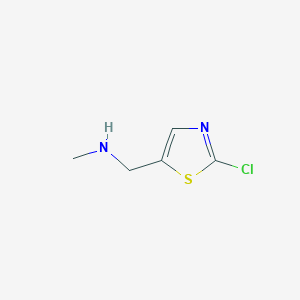

(2-Chloro-thiazol-5-ylmethyl)-methyl-amine

Vue d'ensemble

Description

(2-Chloro-thiazol-5-ylmethyl)-methyl-amine: is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine typically involves the reaction of 2-chlorothiazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: (2-Chloro-thiazol-5-ylmethyl)-methyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Chemistry: (2-Chloro-thiazol-5-ylmethyl)-methyl-amine is used as a building block in the synthesis of more complex thiazole derivatives. These derivatives are explored for their potential as catalysts, ligands, and intermediates in organic synthesis.

Biology: In biological research, thiazole derivatives, including this compound, are investigated for their antimicrobial, antifungal, and antiviral properties. They are also studied for their potential as enzyme inhibitors and receptor modulators.

Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents. Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and rubber accelerators. Its derivatives are also employed in the formulation of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The presence of the thiazole ring allows for π-π interactions and hydrogen bonding, which can enhance binding affinity and specificity. The chlorine atom and methylamine group can also participate in various chemical interactions, contributing to the compound’s overall activity.

Comparaison Avec Des Composés Similaires

- (2-Chloro-thiazol-5-ylmethyl)-ethyl-amine

- (2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amine

- (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine

Comparison: Compared to its analogs, (2-Chloro-thiazol-5-ylmethyl)-methyl-amine has a unique combination of structural features that can influence its reactivity and biological activity. The presence of the methylamine group provides a balance between hydrophilicity and lipophilicity, which can affect its solubility and membrane permeability. Additionally, the chlorine atom can participate in halogen bonding, potentially enhancing its binding interactions with biological targets.

Activité Biologique

(2-Chloro-thiazol-5-ylmethyl)-methyl-amine is a compound characterized by its thiazole ring, which incorporates chlorine and a methyl amine group. This structure suggests potential biological activities that could be leveraged in medicinal chemistry, particularly in the development of pharmaceuticals targeting bacterial infections and cancer. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical formula of this compound is C₅H₇ClN₂S. The thiazole ring contributes to its reactivity and biological properties, making it a candidate for various applications in pharmacology and agrochemistry .

Antimicrobial Properties

Thiazole derivatives have demonstrated significant antimicrobial activity. The presence of the chloro substituent and the methyl amine group may enhance the compound's efficacy against a range of pathogens. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activities .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Amino-thiazole | Antimicrobial | 62.5–1000 | |

| 2-Chlorothiazole | Antifungal | 125–500 | |

| This compound | Potentially Antimicrobial | TBD |

Anticancer Potential

Emerging evidence suggests that thiazole derivatives may possess anticancer properties. They can inhibit cell proliferation by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Although specific studies on this compound are scarce, its structural similarities to known anticancer agents indicate potential efficacy in cancer treatment .

Case Studies and Research Findings

- In Vitro Studies : Research has shown that thiazole derivatives can effectively inhibit various cancer cell lines, including breast and lung cancers. These studies often employ assays such as MTT to assess cytotoxicity and proliferation rates .

- Toxicological Assessments : Toxicological studies on related compounds have identified potential nephrotoxic effects in animal models, particularly in male rats. These findings underline the importance of evaluating safety profiles when considering thiazole derivatives for therapeutic use .

- Synthesis and Applications : The compound serves as a precursor for synthesizing more complex molecules, including N-heterocyclic carbenes (NHCs), which are valuable in catalysis and drug design .

Propriétés

IUPAC Name |

1-(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S/c1-7-2-4-3-8-5(6)9-4/h3,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWPUJJZPVUXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625699 | |

| Record name | 1-(2-Chloro-1,3-thiazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120740-06-9 | |

| Record name | 1-(2-Chloro-1,3-thiazol-5-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.